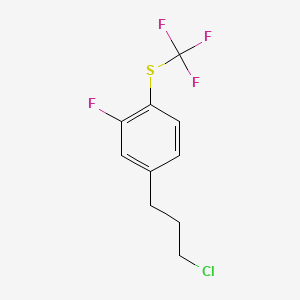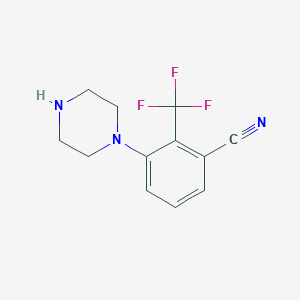
3-Piperazin-1-yl-2-(trifluoromethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Piperazin-1-yl-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C12H12F3N3. It is characterized by the presence of a piperazine ring attached to a benzonitrile moiety, which also contains a trifluoromethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Piperazin-1-yl-2-(trifluoromethyl)benzonitrile involves the reaction of 3-fluoro-2-(trifluoromethyl)benzonitrile with piperazine in acetonitrile. The reaction is typically carried out under microwave radiation at 150°C for 15 minutes. After the reaction, the mixture is poured into water, and the aqueous phase is extracted with ethyl acetate. The combined organic phases are dried, filtered, and evaporated to dryness. The product is then purified by flash column chromatography using a mixture of ethyl acetate and methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of microwave radiation and specific solvents like acetonitrile and ethyl acetate ensures efficient and high-yield production.
化学反应分析
Types of Reactions
3-Piperazin-1-yl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives of the original compound.
科学研究应用
3-Piperazin-1-yl-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Piperazin-1-yl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)benzonitrile: Lacks the piperazine ring, making it less versatile in biological applications.
4-Piperazin-1-yl-2-trifluoromethyl-benzonitrile: Similar structure but with different positional isomerism, which can affect its chemical and biological properties.
Uniqueness
3-Piperazin-1-yl-2-(trifluoromethyl)benzonitrile is unique due to the combination of the piperazine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals .
属性
分子式 |
C12H12F3N3 |
|---|---|
分子量 |
255.24 g/mol |
IUPAC 名称 |
3-piperazin-1-yl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)11-9(8-16)2-1-3-10(11)18-6-4-17-5-7-18/h1-3,17H,4-7H2 |
InChI 键 |
YVDJWXRIQSGPDN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=CC=CC(=C2C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)-](/img/structure/B14064014.png)

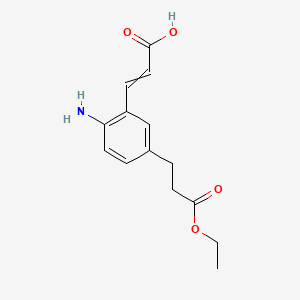
![Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]-](/img/structure/B14064034.png)
![2-[3-(1,1-Difluoro-ethyl)-5-fluoro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B14064042.png)
![(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B14064048.png)
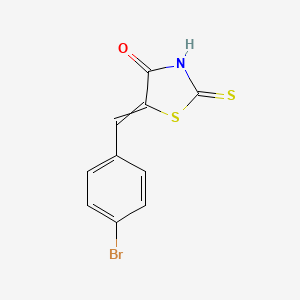
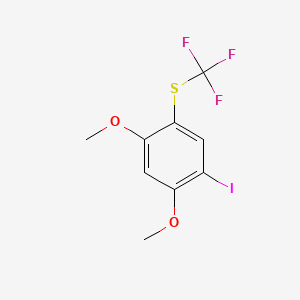
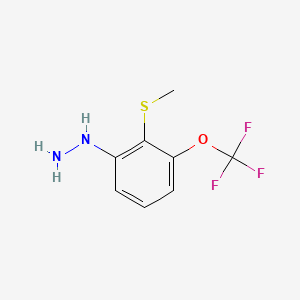
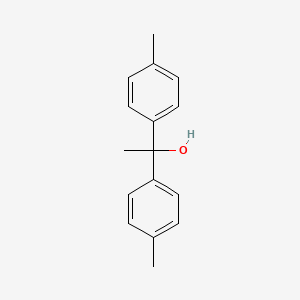
![cis-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14064066.png)

